molecular formula C20H16F2N2O4 B2618797 N-(3,4-difluorophenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide CAS No. 2097922-64-8

N-(3,4-difluorophenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide

Cat. No.: B2618797
CAS No.: 2097922-64-8
M. Wt: 386.355
InChI Key: ZSSAVEDYQXDXCI-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide is a diamide derivative featuring a 3,4-difluorophenyl group and a hydroxyethyl moiety linked to a furan-substituted phenyl ring. This compound’s structural complexity arises from the combination of aromatic fluorination, a furan heterocycle, and a central ethanediamide backbone. Such design elements are often employed in medicinal chemistry to optimize pharmacokinetic properties, including solubility, metabolic stability, and target binding affinity.

Properties

IUPAC Name

N'-(3,4-difluorophenyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O4/c21-15-8-7-14(10-16(15)22)24-20(27)19(26)23-11-17(25)12-3-5-13(6-4-12)18-2-1-9-28-18/h1-10,17,25H,11H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSAVEDYQXDXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or nitric acid, depending on the desired substituent.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-(3,4-difluorophenyl)-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(3,4-difluorophenyl)-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The pathways involved often include signal transduction cascades that regulate cellular processes.

Comparison with Similar Compounds

Key Insights :

  • Fluorination (vs.
  • Chlorine’s larger atomic radius may reduce crystal packing efficiency, as seen in phthalimide-based polymers .

Functional Group Modifications

The hydroxyethyl and furan groups are pivotal for intermolecular interactions. Comparisons include:

Compound Name Functional Groups Structural Impact Evidence Source
FE@SNAP (MCHR1 antagonist) Fluoroethyl, pyrimidine Fluoroethyl enhances blood-brain barrier penetration; pyrimidine aids in receptor binding
N-(3,4-Difluorophenyl)-2,2-diphenylacetamide Diphenylacetamide Intramolecular hydrogen bonding stabilizes crystal structure; disordered fluorine affects packing

Key Insights :

  • The hydroxyethyl group in the target compound may facilitate hydrogen bonding, similar to the acetamide derivatives in crystal stabilization .
  • Furan’s aromaticity and oxygen lone pairs could enhance π-π stacking or coordination, as observed in polyimide monomers .

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